molecular formula C16H19ClN4O2 B8336389 Ethyl 4-(6-tert-butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxylate

Ethyl 4-(6-tert-butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxylate

Cat. No.: B8336389
M. Wt: 334.80 g/mol
InChI Key: RORLKUIIXGACFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(6-tert-butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C16H19ClN4O2 and its molecular weight is 334.80 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H19ClN4O2

Molecular Weight

334.80 g/mol

IUPAC Name

ethyl 4-[(6-tert-butylpyridin-2-yl)amino]-6-chloropyridazine-3-carboxylate

InChI

InChI=1S/C16H19ClN4O2/c1-5-23-15(22)14-10(9-12(17)20-21-14)18-13-8-6-7-11(19-13)16(2,3)4/h6-9H,5H2,1-4H3,(H,18,19,20)

InChI Key

RORLKUIIXGACFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1NC2=CC=CC(=N2)C(C)(C)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 4,6-dichloropyridazine-3-carboxylate (0.73 g, 3.3 mmol) and 6-tert-butylpyridin-2-amine (992 mg, 6.61 mmol, available commercially from J&W PharmLab, LLC) was dissolved in acetonitrile (3.00 mL) and heated at 130° C. for 20 h. After cooling to room temperature, the mixture was concentrated and the residue purified by flash chromatography (spherical silica 20-45 μM, 50 g, Versaflash Supelco) eluting with 0 to 20% acetone in dichloromethane over 20 min to give ethyl 4-(6-tert-butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxylate (539 mg, 48.7% yield) as a light brown residue. 1H NMR (CHLOROFORM-d) δ: 10.59 (s, 1H), 9.32 (s, 1H), 7.55 (t, J=7.9 Hz, 1H), 6.98 (d, J=7.2 Hz, 1H), 6.66 (d, J=7.9 Hz, 1H), 4.48 (q, J=7.2 Hz, 2H), 1.43 (t, J=7.2 Hz, 3H), 1.28-1.35 (m, 9H); LC-MS 335.0, 337.0 [M+H]+.
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two

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